molecular formula C9H11NO B2768764 Chroman-4-amine CAS No. 53981-38-7

Chroman-4-amine

Número de catálogo: B2768764
Número CAS: 53981-38-7
Peso molecular: 149.193
Clave InChI: LCOFMNJNNXWKOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chroman-4-amine, also known as 4-aminochroman, is a heterocyclic organic compound that belongs to the class of chromanes. It consists of a benzene ring fused to a tetrahydropyran ring with an amino group attached to the fourth carbon atom. This compound is of significant interest due to its potential biological and pharmacological activities.

Synthetic Routes and Reaction Conditions:

    Pechmann Condensation: One of the common methods for synthesizing chroman derivatives involves the Pechmann condensation of phenols with β-ketoesters in the presence of acid catalysts. This method can be adapted to introduce an amino group at the fourth position.

    Michael Addition: Another approach involves the Michael addition of acrylonitrile to phenols, followed by cyclization and subsequent reduction to introduce the amino group.

    Reductive Amination: This method involves the reduction of chroman-4-one to this compound using suitable reducing agents like sodium borohydride in the presence of an amine source.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

  • The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

Biological Activities and Mechanisms

1. Enzyme Inhibition

Chroman-4-amine and its derivatives have been studied for their inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. Key findings include:

  • Butyrylcholinesterase Inhibition : A family of gem-dimethylchroman-4-ol derivatives demonstrated effective inhibition of equine serum butyrylcholinesterase, with IC50 values ranging from 2.9 to 7.3 μM, comparable to currently used drugs . this compound derivatives showed selective inhibition with IC50 values between 7.6 and 67 μM.
  • Monoamine Oxidase Inhibition : Chroman-4-amines exhibited mixed inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. Some derivatives showed selectivity towards MAO-A over MAO-B, with the best inhibitor demonstrating 7.5% inhibition against MAO-B .

2. Neuroprotective Properties

This compound has been linked to neuroprotection through various mechanisms:

  • Sirtuin Inhibition : Substituted chroman-4-one derivatives have been identified as potent inhibitors of Sirtuin 2, an enzyme associated with aging and neurodegenerative diseases. These inhibitors have shown promise in reducing neuronal death and oxidative stress .
  • Bradykinin B1 Receptor Antagonism : Compounds containing a this compound unit have been associated with the modulation of neuroinflammation and amyloid accumulation in models of Alzheimer's disease .

Synthesis and Structural Diversity

This compound serves as a versatile scaffold for synthesizing various biologically active compounds. The structural modifications at different positions on the chroman ring can lead to significant changes in biological activity:

  • Synthetic Approaches : Recent advancements in synthetic methodologies have enabled the efficient preparation of chroman derivatives, enhancing their pharmacological profiles . For example, methods such as microwave irradiation and photoredox reactions have been employed to create diverse libraries of chroman compounds.

Case Studies

1. Neurodegenerative Disease Models

In studies involving animal models of Alzheimer's disease, chroman-4-amines were shown to reduce amyloid plaque formation and improve cognitive function . These findings highlight the potential of chroman derivatives as therapeutic agents in managing neurodegenerative disorders.

2. Cancer Research

Research has indicated that certain chroman derivatives exhibit anti-cancer properties by inhibiting cell proliferation in breast and lung cancer cell lines . The mechanism appears to involve modulation of key signaling pathways related to cell growth and apoptosis.

Comparación Con Compuestos Similares

    Chroman-4-one: This compound lacks the amino group and exhibits different chemical and biological properties.

    Chroman-2-amine: Similar to chroman-4-amine but with the amino group attached to the second carbon atom.

    Chroman-4-ol: Contains a hydroxyl group instead of an amino group at the fourth position.

Uniqueness:

  • This compound is unique due to the presence of the amino group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

Chroman-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known as chroman derivatives, which are characterized by a chromane ring structure. These compounds have shown various biological activities, including anticancer properties, making them subjects of extensive research.

Cytotoxic Effects

Recent studies have demonstrated that derivatives of chroman-4-one and related compounds exhibit moderate to high cytotoxicity against several cancer cell lines. For instance:

  • Cytotoxicity Testing : Various derivatives were tested against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines using the MTT assay. The results indicated that certain derivatives displayed significant cytotoxic effects, particularly against MOLT-4 cells, with IC50 values as low as 24.4 μM for some compounds .
CompoundCell LineIC50 (μM)
Compound 13HL-6042.0 ± 2.7
Compound 13MOLT-424.4 ± 2.6
Compound 11MCF-7Not specified

Structure-Activity Relationship (SAR)

The biological activity of chroman derivatives is heavily influenced by their structural features. The presence of specific functional groups can enhance or diminish their activity:

  • Functional Group Influence : Studies indicate that the incorporation of various substituents at positions 2, 3, and 6 of the chroman ring significantly affects the compound's potency as SIRT2 inhibitors—important targets in cancer therapy .
Substituent PositionEffect on Activity
2nd PositionEnhances potency
3rd PositionVariable effect
6th PositionEssential for activity

Case Studies

Several case studies highlight the potential of chroman derivatives in cancer treatment:

  • Anticancer Activity : In vitro studies showed that chroman derivatives could induce apoptosis in various cancer cell lines, including lung and colon cancers . This suggests a broad spectrum of activity against different malignancies.
  • SIRT2 Inhibition : A specific study focused on the development of SIRT2-selective inhibitors derived from chroman-4-one. The most potent inhibitors exhibited over 70% inhibition at concentrations around 200 μM .

Propiedades

IUPAC Name

3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFMNJNNXWKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940312
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188198-38-1, 53981-38-7
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

LAH (6.35 g, 167 mmol) was suspended in THF (100 mL) at 0° C. A solution of chroman-4-one oxime (Step A) (10.92 g, 66.92 mmol) in THF (100 mL) was added drop-wise. The mixture was heated slowly to reflux for 4 h. The reaction was cooled to RT and added drop-wise to a stirred saturated solution of Rochelle's salt in H2O. The bi-phasic mixture was stirred rapidly at RT for 1 h. The layers were separated and the aqueous layer was extracted with EtOAc until tlc analysis of the aqueous layer showed no evidence of the title compound. The combined organics were dried over MgSO4 and concentrated in vacuo to furnish the crude material, which was purified by flash column chromatography to afford the title compound. MS (APCI pos) 150 (M+H).
Name
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
10.92 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared using the procedure as described in Example 7B, substituting the product of Example 16A for the product of Example 7A. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.32 (dd, J 1.0 and 7.5 Hz, 1H), 7. 05 (m, 1H), 6.81 (m, 1H), 6.70 (dd, J 1.0 and 7.5 Hz, 1H), 4.27-4.08 (m, 2H), 3.83 (t, J 6.0 Hz, 1H), 2.03-1.66 (m, 4H). MS (DCI/NH3) m/e 150 (M+H)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of (4E)-2,3-dihydro-4H-chromen-4-one oxime (3.20 g) in tetrahydrofuran (50 ml) under N2 atmosphere was added lithium aluminum hydride (1M THF, 50 ml). The reaction mixture stirred at ambient temperature for 16 h and was quenched with 10 ml of water, 10 ml of 2 N NaOH and 20 ml of water. The reaction mixture was filtered through celite, acidified with 1 N HCl (50 ml), washed with ethyl ether (2×50 ml), basified with 2 N NaOH, extracted methylene chloride (3×100 ml), dried MgSO4, filtered and concentrated. MPLC was run on a biotage 40S column with 2-4% methanol/methylene chloride with 0.5% ammonium hydroxide to provide the title compound as an oil (728 mg, 25%): 1H NMR (300 MHz, CDCl3) δ) 7.34, 7.17, 6.92, 6.85, 4.31-4.24, 4.09, 2.18, 1.91-1.86; HRMS (FAB) calcd for C9H11NO+H 150.0919, found 150.0910.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
25%

Synthesis routes and methods IV

Procedure details

A mixture of 4-aminochromane hydrochloride (27.8 g, 0.15 mol) and aqueous sodium hydroxide (2N) was extracted with ethyl acetate and the organic layer dried (sodium sulfate) and evaporated to give racemic 4-aminochromane (14.2 g, 0.095 mol). To this was added methyl 2-methoxyacetate (10.94 g, 0.105 mol) and 2.5 g Novozym 435 (Aldrich Corp.) in tert-butyl methyl ether, and the mixture heated at reflux for 2 hours. A further addition of Novozym 435 (0.5 g) was made and heating continued until the reaction was complete as judged by hplc. Dichloromethane was added, the biocatalyst filtered off and the organic layer dried (sodium sulfate) and evaporated. The residue was dissolved in the minimum of dichloromethane, and ethanolic hydrochloric acid solution (8N) was added to give (4S)4-aminochromane hydrochloride which was filtered off, and the filtrate evaporated to give N-[(4R)4-chromanyl]-2-methoxyacetamide (8.2 g), mp. 109-112° C.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.